molecular formula C8H6N2O4 B14610133 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde CAS No. 61063-01-2

7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde

Cat. No.: B14610133
CAS No.: 61063-01-2
M. Wt: 194.14 g/mol
InChI Key: VHZFVMYWWMMDPS-UHFFFAOYSA-N
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Description

7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde is a chemical compound that belongs to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-nitrophenylmethanol with methoxyamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carboxylic acid.

    Reduction: Formation of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-methanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole
  • 4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole 1-oxide
  • 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Uniqueness

7-Methoxy-1-oxo-2,1lambda~5~,3-benzoxadiazole-4-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and aldehyde groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

61063-01-2

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

4-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium-7-carbaldehyde

InChI

InChI=1S/C8H6N2O4/c1-13-6-3-2-5(4-11)7-8(6)10(12)14-9-7/h2-4H,1H3

InChI Key

VHZFVMYWWMMDPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NO[N+](=C12)[O-])C=O

Origin of Product

United States

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